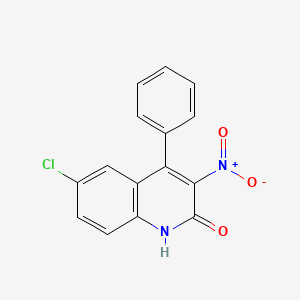
6-Chloro-3-nitro-4-phenyl-quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-nitro-4-phenyl-quinolin-2-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 6-chloro-4-phenylquinolin-2-ol using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste. The reaction conditions are carefully monitored to maintain product quality and consistency.
化学反応の分析
Types of Reactions
6-Chloro-3-nitro-4-phenyl-quinolin-2-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).
Oxidation: Potassium permanganate, water as solvent.
Major Products Formed
Reduction: 6-Chloro-3-amino-4-phenyl-quinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 6-Chloro-3-nitro-4-phenyl-quinolin-2-one.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 6-Chloro-3-nitro-4-phenyl-quinolin-2-ol involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity.
類似化合物との比較
Similar Compounds
6-Chloro-4-phenylquinolin-2-ol: Lacks the nitro group, which may result in different biological activities.
3-Nitro-4-phenylquinolin-2-ol: Lacks the chloro group, which can affect its reactivity and interaction with biological targets.
6-Chloro-3-nitroquinolin-2-ol: Lacks the phenyl group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
6-Chloro-3-nitro-4-phenyl-quinolin-2-ol is unique due to the presence of both the chloro and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups in the quinoline scaffold enhances its versatility for various applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
284663-83-8 |
|---|---|
分子式 |
C15H9ClN2O3 |
分子量 |
300.69 g/mol |
IUPAC名 |
6-chloro-3-nitro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(18(20)21)15(19)17-12/h1-8H,(H,17,19) |
InChIキー |
XLJMQSLOEBFAKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


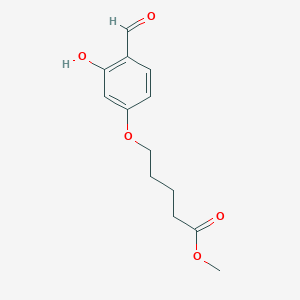
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
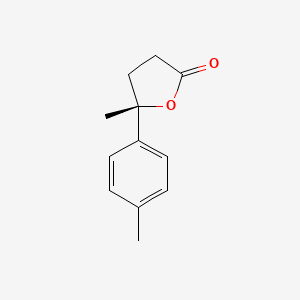
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
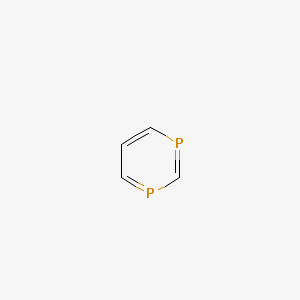

![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
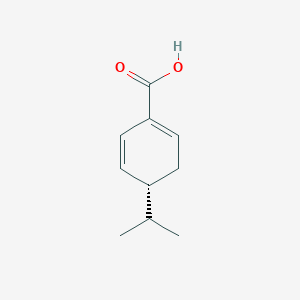
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
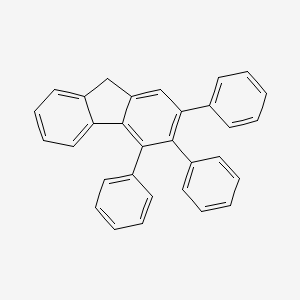

![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
